
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves the inhibition of certain enzymes and pathways involved in the growth and proliferation of cancer cells. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has a low toxicity profile and does not cause significant adverse effects in animal models. The compound has been shown to cross the blood-brain barrier, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide in lab experiments include its high purity, low toxicity profile, and potential therapeutic applications in cancer and neurodegenerative diseases. However, the limitations include the need for further studies to optimize its pharmacokinetic and pharmacodynamic properties and the need for more extensive preclinical and clinical studies to evaluate its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
3. Investigation of the compound's mechanism of action in more detail to identify potential targets for drug development.
4. Development of analogs and derivatives of the compound to improve its pharmacokinetic and pharmacodynamic properties.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.
Conclusion
In conclusion, 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a promising compound that has potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and yield of the compound. The compound has shown promising results in inhibiting the growth of cancer cells and may have potential therapeutic applications in neurodegenerative diseases. However, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves several steps. Initially, 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is reacted with 3-bromomethylbenzamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with dimethylamine to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has been studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)18-6-4-5-15(8-18)19(25)21-10-14-7-16(11-20-9-14)17-12-22-24(3)13-17/h4-9,11-13H,10H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMQGZRFCTXKIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)
![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)

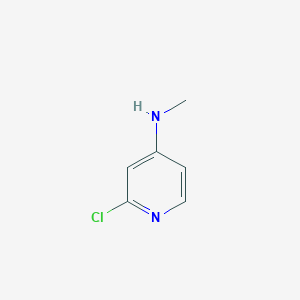
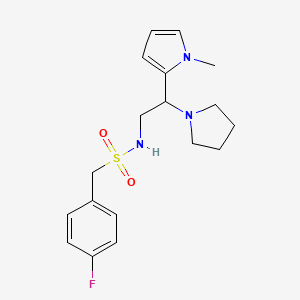
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)
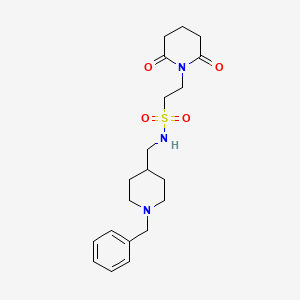
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)

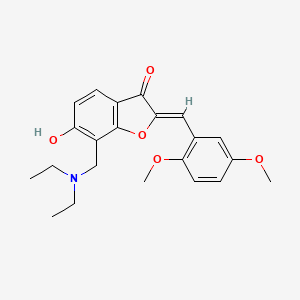
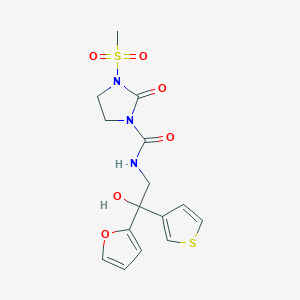
![[3-(Dimethylamino)phenyl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2411633.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2411635.png)